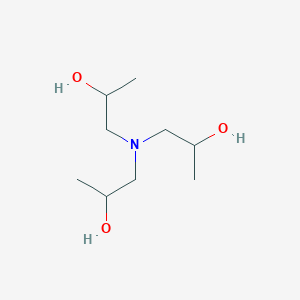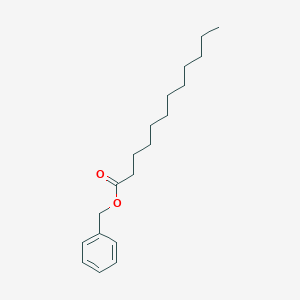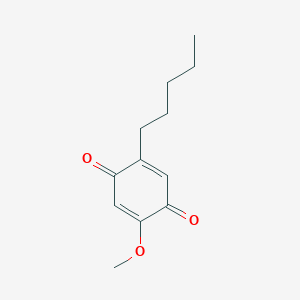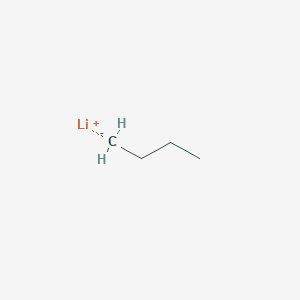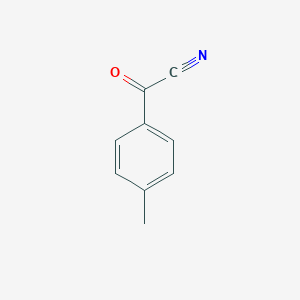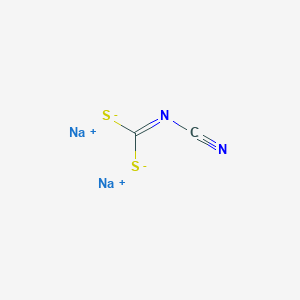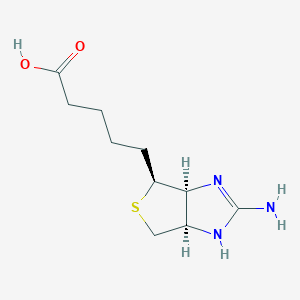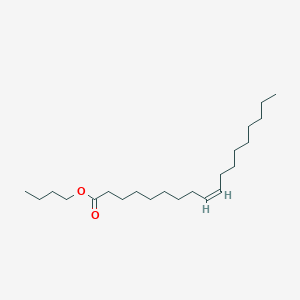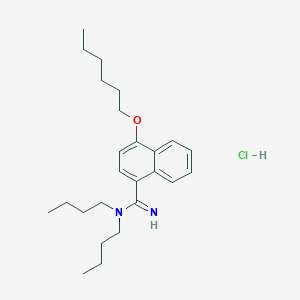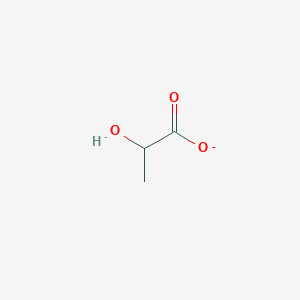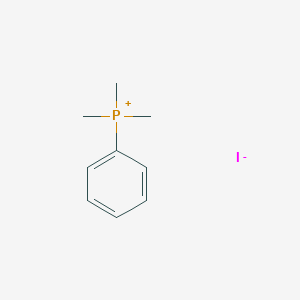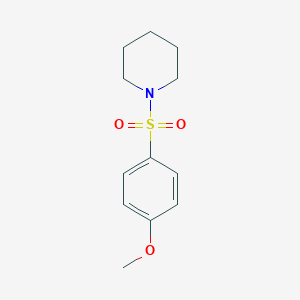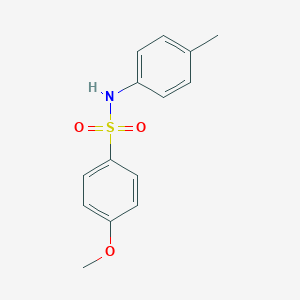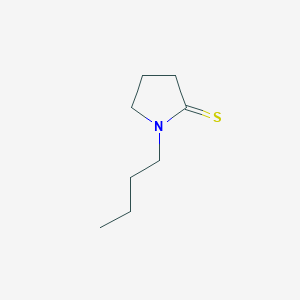
1-Butylpyrrolidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butylpyrrolidine-2-thione (BPT) is a sulfur-containing heterocyclic compound that has gained significant attention in scientific research due to its unique properties and potential applications. BPT is a cyclic thioamide, which means that it contains both a sulfur atom and an amide functional group in its structure. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-Butylpyrrolidine-2-thione is not fully understood, but it is believed to involve the formation of complexes with metal ions, such as copper and zinc. These complexes may then interact with various biological molecules, such as enzymes and proteins, and modulate their activity. In addition, 1-Butylpyrrolidine-2-thione may also have antioxidant properties, which may contribute to its biological effects.
Biochemische Und Physiologische Effekte
1-Butylpyrrolidine-2-thione has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and potential anticancer activity. 1-Butylpyrrolidine-2-thione has been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, which may contribute to its antioxidant activity. In addition, 1-Butylpyrrolidine-2-thione has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which may contribute to its anti-inflammatory activity. Finally, 1-Butylpyrrolidine-2-thione has been shown to inhibit the growth of cancer cells, although the mechanism of action is not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
1-Butylpyrrolidine-2-thione has several advantages for laboratory experiments, including its low toxicity and ease of synthesis. However, 1-Butylpyrrolidine-2-thione also has some limitations, including its low solubility in water and its potential to form complexes with metal ions, which may interfere with certain assays.
Zukünftige Richtungen
There are several potential future directions for research involving 1-Butylpyrrolidine-2-thione, including the development of new synthetic methods, the investigation of its potential as an anticancer agent, and the exploration of its potential as a chelating agent for heavy metal ions. In addition, further research is needed to fully understand the mechanism of action of 1-Butylpyrrolidine-2-thione and its potential applications in various fields of science.
Synthesemethoden
The synthesis of 1-Butylpyrrolidine-2-thione can be achieved using various methods, including the reaction of butylamine with carbon disulfide, followed by acidification and heating to yield the final product. Another method involves the reaction of butylamine with sulfur and heating to form 1-Butylpyrrolidine-2-thione. In addition, 1-Butylpyrrolidine-2-thione can also be synthesized using other methods, such as the reaction of butylamine with thioacetamide or the reaction of butylamine with carbon disulfide and hydrogen sulfide.
Wissenschaftliche Forschungsanwendungen
1-Butylpyrrolidine-2-thione has been widely studied for its potential applications in various fields of science, including chemistry, biology, and medicine. In chemistry, 1-Butylpyrrolidine-2-thione has been used as a ligand in metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. In biology, 1-Butylpyrrolidine-2-thione has been investigated for its potential use as a chelating agent for heavy metal ions, such as copper and zinc. In medicine, 1-Butylpyrrolidine-2-thione has been studied for its potential use as an anti-inflammatory agent and for its potential to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
13217-92-0 |
|---|---|
Produktname |
1-Butylpyrrolidine-2-thione |
Molekularformel |
C8H15NS |
Molekulargewicht |
157.28 g/mol |
IUPAC-Name |
1-butylpyrrolidine-2-thione |
InChI |
InChI=1S/C8H15NS/c1-2-3-6-9-7-4-5-8(9)10/h2-7H2,1H3 |
InChI-Schlüssel |
DNFXKPPLNULZAU-UHFFFAOYSA-N |
SMILES |
CCCCN1CCCC1=S |
Kanonische SMILES |
CCCCN1CCCC1=S |
Synonyme |
2-Pyrrolidinethione, 1-butyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



